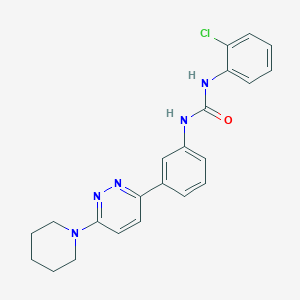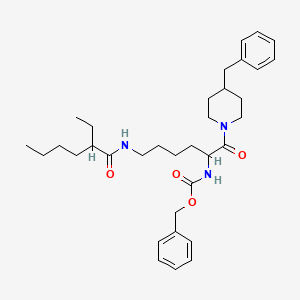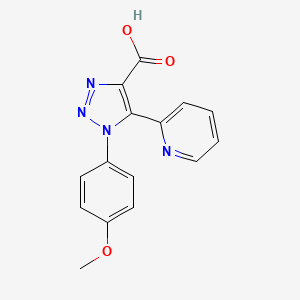![molecular formula C30H32N2O4 B14963410 N-[4-({[(2H-1,3-Benzodioxol-5-YL)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B14963410.png)
N-[4-({[(2H-1,3-Benzodioxol-5-YL)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
V023-9340 is a potent farnesoid X receptor (FXR) inhibitor with an IC50 value of 4.27 μM. It is primarily used in research related to nonalcoholic steatohepatitis (NASH), a liver disease characterized by fat accumulation and inflammation . The compound has a molecular formula of C30H32N2O4 and a molecular weight of 484.59 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of V023-9340 involves multiple steps, starting with the preparation of the 4-aminophenylacetamide scaffold. This scaffold is then modified through various chemical reactions to achieve the final compound. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for V023-9340 are not widely documented, as the compound is primarily used for research purposes. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
V023-9340 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving V023-9340 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions are typically derivatives of V023-9340 with modified functional groups. These derivatives are often used to study the compound’s biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
V023-9340 has several scientific research applications, including:
Chemistry: Used to study the inhibition of FXR and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating metabolic processes and liver function.
Medicine: Explored as a potential therapeutic agent for treating NASH and other metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Wirkmechanismus
V023-9340 exerts its effects by inhibiting the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. By inhibiting FXR, V023-9340 can modulate various metabolic pathways, leading to reduced fat accumulation and inflammation in the liver. This makes it a promising candidate for treating NASH and related metabolic disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GW4064: Another FXR agonist used in research related to metabolic disorders.
T0901317: A liver X receptor (LXR) agonist with similar applications in metabolic research.
Obeticholic Acid: An FXR agonist used in the treatment of primary biliary cholangitis and studied for NASH
Uniqueness
V023-9340 is unique due to its potent inhibition of FXR with a specific IC50 value of 4.27 μM. Its selective accumulation in the intestine and significant amelioration of high-fat diet-induced NASH make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C30H32N2O4 |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C30H32N2O4/c1-21-5-4-6-24(15-21)19-32(30(34)25-7-2-3-8-25)26-12-9-22(10-13-26)17-29(33)31-18-23-11-14-27-28(16-23)36-20-35-27/h4-6,9-16,25H,2-3,7-8,17-20H2,1H3,(H,31,33) |
InChI-Schlüssel |
XXQKGHXWZVWLPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B14963340.png)


![N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14963359.png)

![3-(3,4-Dimethoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B14963371.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B14963378.png)
![9-(3-ethoxy-4-hydroxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14963389.png)
![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[2-(thiophen-2-yl)ethyl]-1H-imidazole-4-carboxamide](/img/structure/B14963397.png)
![N-(3-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14963399.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B14963401.png)
![(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone](/img/structure/B14963404.png)


